molecular formula C20H26N4O4 B11461744 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione

5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11461744
M. Wt: 386.4 g/mol
InChI Key: GCJXNYXKNBDAIX-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method involves the reaction of 4-methoxybenzoyl chloride with 1,3-dimethyluracil in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indoles
  • 5-(4-methoxyphenyl)-1H-imidazoles

Uniqueness

Compared to similar compounds, 5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione has a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrimidine core and piperazine moiety provide a versatile scaffold for further modification and optimization .

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

5-(4-methoxybenzoyl)-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C20H26N4O4/c1-21-9-11-24(12-10-21)13-16-17(19(26)23(3)20(27)22(16)2)18(25)14-5-7-15(28-4)8-6-14/h5-8H,9-13H2,1-4H3

InChI Key

GCJXNYXKNBDAIX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=O)N(C(=O)N2C)C)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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